4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole
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Overview
Description
4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole is a chemical compound characterized by its unique structure, which includes a pyrrole ring substituted with bis(4-methylphenyl)methylidene and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole typically involves the reaction of 4-methylbenzaldehyde with 5-methyl-3,4-dihydro-2H-pyrrole under specific conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like toluene, followed by refluxing the mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents like halogens or nitro groups can be introduced using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the reduced pyrrole derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
2,5-bis[(4-methylphenyl)methylidene]cyclopentan-1-one: Similar in structure but with a cyclopentanone core instead of a pyrrole ring.
2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Contains a cyclohexadienone core with similar substituents.
Uniqueness
4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole is unique due to its pyrrole core, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
820213-24-9 |
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Molecular Formula |
C20H21N |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
4-[bis(4-methylphenyl)methylidene]-5-methyl-2,3-dihydropyrrole |
InChI |
InChI=1S/C20H21N/c1-14-4-8-17(9-5-14)20(19-12-13-21-16(19)3)18-10-6-15(2)7-11-18/h4-11H,12-13H2,1-3H3 |
InChI Key |
VKBULOYVCKPPEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2CCN=C2C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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